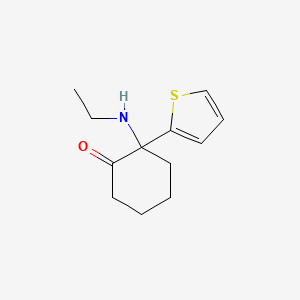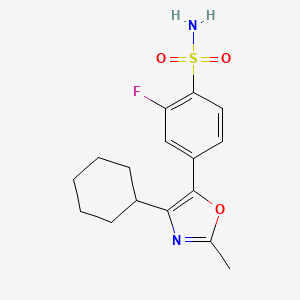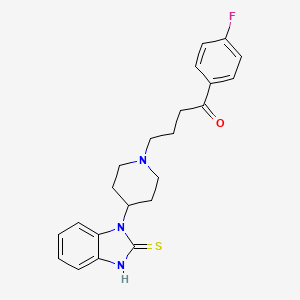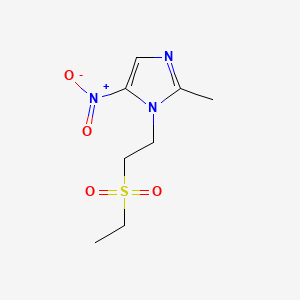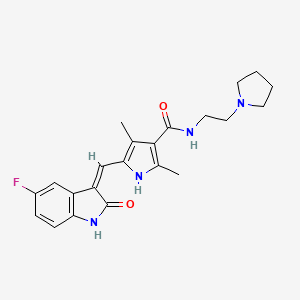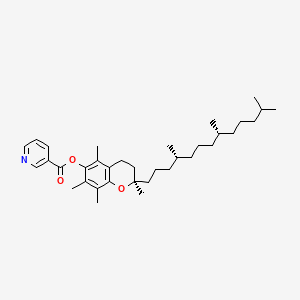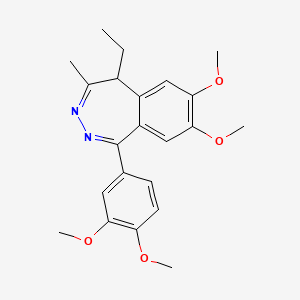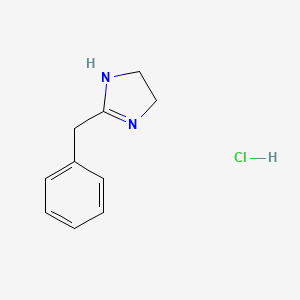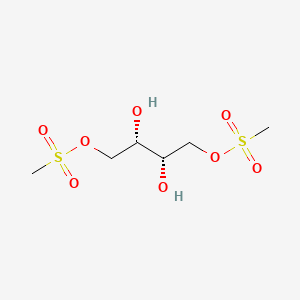
Treosulphan
概要
説明
Treosulphan, sold under the brand name Trecondi, is a medication given to people before they have a bone marrow transplant from a donor known as allogeneic hematopoietic stem cell transplantation . It is used as a ‘conditioning’ treatment to clear the bone marrow and make room for the transplanted bone marrow cells, which can then produce healthy blood cells . It belongs to the family of drugs called alkylating agents .
Synthesis Analysis
Treosulphan is a prodrug that undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide {(2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide {(2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]} .
Molecular Structure Analysis
The molecular formula of Treosulphan is C6H14O8S2. It has an average mass of 278.301 Da and a monoisotopic mass of 278.013000 Da .
Chemical Reactions Analysis
Treosulphan is a prodrug that undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide {(2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide {(2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]}. This conversion is involved in the elimination of the prodrug Treosulphan .
Physical And Chemical Properties Analysis
Treosulphan is an odorless white crystalline powder . It is water-soluble and slowly hydrolyzes: decomposes within 3 hours at pH 7.5 and 77°F .
科学的研究の応用
Treatment of Multiple Myeloma
Treosulfan has been used in combination with Melphalan (TreoMel) as a conditioning regimen in the treatment of multiple myeloma . This combination has shown promising results in achieving durable remissions in multiple myeloma patients . The treatment consolidation using high-dose chemotherapy (HDCT) and autologous stem cell transplantation (ASCT) has contributed to improving the depth and duration of tumor remissions .
Treatment of Acute Myeloid Leukemia
Treosulfan, in combination with Melphalan, has been used as a conditioning regimen in acute myeloid leukemia (AML) patients undergoing autologous stem cell transplantation . This regimen has shown promising safety and efficacy . Despite intensive first-line induction treatment and upfront consolidation with HDCT and ASCT, AML relapse rates are still high, and further efforts are needed to improve patient outcomes .
Dose Variation Studies
Studies have been conducted to investigate the impact of increased doses of Melphalan in combination with Treosulfan on the safety of HDCT and patient outcomes . The results show that a higher Melphalan dose is well tolerated .
Comparison with Other Regimens
Treosulfan-based regimens have been compared with other regimens such as BuMel . The results showed a more favorable safety profile for Treosulfan-based regimens .
Use in Stem Cell Transplantation
Treosulfan is used in conditioning regimens for stem cell transplantation in both multiple myeloma and acute myeloid leukemia patients . It has contributed to achieving durable remissions following induction treatment .
Research on Side Effects
Research has been conducted to understand the side effect profile of Treosulfan. For instance, it has been observed that there were no cases of irreversible alopecia following conditioning with TreoMel .
作用機序
Target of Action
Treosulfan is primarily targeted at cells that develop rapidly, such as bone marrow cells . It is particularly effective against primitive and committed hematopoietic progenitor cells, T and NK cells .
Mode of Action
Treosulfan is a prodrug, which means it is initially inactive and is converted into an active form within the body . It undergoes a spontaneous, pH-dependent conversion to active epoxide compounds . These compounds exert their cytotoxic activity through alkylation of the DNA and other biological molecules . This interaction with DNA disrupts the normal cell division process, leading to cell death .
Biochemical Pathways
The primary biochemical pathway involved in Treosulfan’s action is the DNA alkylation process . The active epoxide compounds formed from Treosulfan interact with DNA, causing damage and preventing the cells from dividing properly . This leads to cell death, particularly in rapidly dividing cells like those found in the bone marrow .
Pharmacokinetics
Treosulfan exhibits interesting pharmacokinetic properties. It is rapidly distributed in the body . The conversion of Treosulfan to its active compounds is non-enzymatic and highly dependent on pH and temperature . The elimination of the prodrug involves a highly pH- and temperature-sensitive nonenzymatic conversion to the active monoepoxide, glomerular filtration, and tubular reabsorption . The terminal half-life of Treosulfan is approximately 2 hours , and its clearance rate is 150-300 mL/min .
Result of Action
The primary result of Treosulfan’s action is the depletion of stem cells and broad antineoplastic effects . By damaging the DNA of rapidly dividing cells, Treosulfan prevents these cells from proliferating. This leads to a reduction in the cellularity of primary and secondary lymphatic organs . In the context of a bone marrow transplant, this ‘conditioning’ effect helps clear the bone marrow and make room for the transplanted cells .
Safety and Hazards
Treosulphan may cause cancer and may cause damage to organs . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Treosulphan is currently being tested in clinical trials as an alternative to busulfan in conditioning prior to hematopoietic stem cell transplantation (HSCT) . Medexus Pharmaceuticals has resubmitted its New Drug Application for Treosulphan with the U.S. Food and Drug Administration (FDA). The FDA decision is still expected within six months of resubmission .
特性
IUPAC Name |
[(2S,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOZVAOBBQLRI-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8S2 | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026173 | |
| Record name | Treosulfan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Treosulphan is an odorless white crystalline powder. (NTP, 1992) | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
The anti-tumour drug treosulfan (L-threitol 1,4-bismethanesulphonate, Ovastat) is a prodrug for epoxy compounds by converting non-enzymatically to L-diepoxybutane via the corresponding monoepoxide under physiological conditions. The present study supports the hypothesis that this conversion of treosulfan is required for cytotoxicity in vitro. DNA alkylation and interstrand cross-linking of plasmid DNA is observed after treosulfan treatment, but this is again produced via the epoxide species. Alkylation occurs at guanine bases with a sequence selectivity similar to other alkylating agents such as the nitrogen mustards. In treosulfan-treated K562 cells, cross-links form slowly, reaching a peak at approximately 24 h. Incubation of K562 cells with preformed epoxides shows faster and more efficient DNA cross-linking. | |
| Record name | TREOSULFAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Treosulfan | |
CAS RN |
299-75-2 | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Treosulfan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Treosulfan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Treosulfan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Treosulfan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Treosulfan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREOSULFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO61ER3EPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TREOSULFAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216 °F (NTP, 1992) | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Treosulphan?
A1: Treosulphan is a prodrug that is converted to its active metabolites under low pH conditions. These active metabolites, epoxy derivatives, act as DNA alkylators. [, ] This alkylation process disrupts DNA replication and ultimately leads to cell death. [, ]
Q2: What are the downstream effects of Treosulphan's interaction with DNA?
A2: The alkylating activity of Treosulphan's metabolites primarily targets rapidly dividing cells, leading to cell cycle arrest and apoptosis. [, , ] This makes it effective in treating hematologic malignancies and preparing patients for hematopoietic stem cell transplantation (HSCT). [, , ]
Q3: What is the molecular formula and weight of Treosulphan?
A3: Treosulphan (l-threitol-1,4-bis-methanesulfonate) has the molecular formula C6H14O8S2 and a molecular weight of 278.32 g/mol. [, ]
Q4: Is there any spectroscopic data available for Treosulphan?
A4: While the provided research papers don't delve into detailed spectroscopic characterization, they mention techniques like PCR for monitoring Treosulphan's effect on specific gene fusions in clinical settings. [] Further research exploring its spectroscopic properties would be valuable.
Q5: How stable are Treosulphan solutions used in in vitro assays?
A5: Treosulphan exhibits limited stability in phosphate-buffered saline (PBS) at pH 7, with a 5% degradation (t0.95) occurring within 1 hour at room temperature. [] Refrigeration and lowering the pH to 4-5 can increase its stability tenfold. []
Q6: What are the main clinical applications of Treosulphan?
A6: Treosulphan is primarily used as part of conditioning regimens for allogeneic HSCT in patients with hematological malignancies like acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and myelodysplastic syndrome (MDS). [, , , , ] It is also used in treating non-malignant disorders like thalassemia major. [, , , ]
Q7: How does Treosulphan compare to Busulfan in conditioning regimens?
A7: Studies show that Treosulphan demonstrates comparable or even superior efficacy to Busulfan in myeloablation, immunosuppression, and anti-leukemic activity. [, ] Importantly, Treosulphan appears to have a more favorable toxicity profile, with lower incidences of seizures, severe mucositis, and hepatic veno-occlusive disease (VOD). [, , , , ]
Q8: What is the evidence for Treosulphan's efficacy in treating high-risk infant ALL?
A8: A study investigating Treosulphan-based conditioning in infants with high-risk ALL reported a low relapse rate and promising long-term event-free survival. [] This suggests that Treosulphan provides sufficient cytotoxic effects for this challenging patient population. [, ]
Q9: What are the potential toxicities associated with Treosulphan?
A9: While generally well-tolerated, Treosulphan can cause myelosuppression, increasing the risk of infections. [, , ] Other potential adverse effects include mucositis, hepatic toxicity, and endocrine dysfunction, though these appear less frequent compared to Busulfan. [, , ]
Q10: What are the future research directions for Treosulphan?
A11: Further research is needed to optimize dosing strategies, particularly in specific patient populations. [, ] Additionally, investigating combination therapies with novel agents like venetoclax and azacitidine holds promise for improving outcomes in relapsed/refractory cases. []
Q11: What resources are available for researchers studying Treosulphan?
A12: Resources include clinical trial databases like ClinicalTrials.gov, research publications indexed in databases like PubMed, and collaborations with institutions at the forefront of HSCT and hematological malignancy research. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




